Methyl 8-methoxy-5-quinolinecarboxylate
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Overview
Description
Methyl 8-methoxyquinoline-5-carboxylate is a quinoline derivative with a methoxy group at the 8th position and a carboxylate ester at the 5th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxyquinoline-5-carboxylate typically involves the reaction of 8-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for methyl 8-methoxyquinoline-5-carboxylate often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxyquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: 8-methoxyquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-methoxyquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-methoxyquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the methoxy and carboxylate groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its broad pharmacological activities.
Quinoline-5-carboxylic acid: A derivative with a carboxylic acid group at the 5th position.
Uniqueness
Methyl 8-methoxyquinoline-5-carboxylate is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
methyl 8-methoxyquinoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-6-5-9(12(14)16-2)8-4-3-7-13-11(8)10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPWKAWWQMTHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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